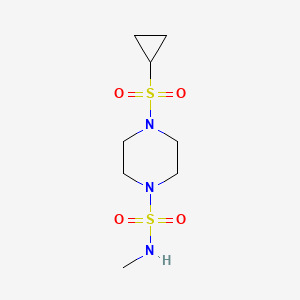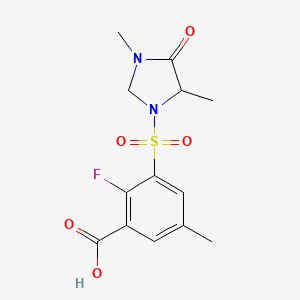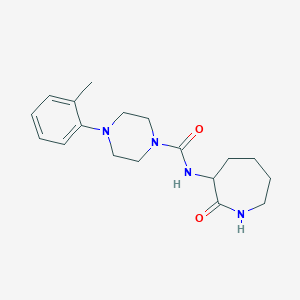
4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with cyclopropylsulfonyl and N-methylsulfonamide groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives as starting materials.
Introduction of Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
N-Methylation: The N-methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or methyl groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a tool in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide can be compared with other similar compounds, such as:
N-methylpiperazine derivatives: These compounds share the piperazine core but differ in their substituents, leading to variations in chemical reactivity and biological activity.
Cyclopropylsulfonyl compounds: These compounds contain the cyclopropylsulfonyl group but may have different core structures, affecting their overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
4-cyclopropylsulfonyl-N-methylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O4S2/c1-9-17(14,15)11-6-4-10(5-7-11)16(12,13)8-2-3-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNLTHKJNETGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7447576.png)
![3-bromo-2,5-difluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide](/img/structure/B7447589.png)
![N-[cyclopropyl(pyrimidin-2-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide](/img/structure/B7447591.png)
![5-[3-Cyclobutyl-3-(methoxymethyl)azetidin-1-yl]sulfonylthiophene-3-carboxylic acid](/img/structure/B7447598.png)

![5-[(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylsulfonylamino)methyl]furan-2-carboxylic acid](/img/structure/B7447605.png)
![7-(5-methyl-4-oxo-1H-pyridine-3-carbonyl)-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7447608.png)
![N-[cyclopropyl(pyrimidin-2-yl)methyl]-5-(difluoromethyl)-1-methylpyrazole-4-carboxamide](/img/structure/B7447612.png)
![2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methyl-1-[(3R)-3-methylmorpholin-4-yl]butan-1-one](/img/structure/B7447618.png)
![(3-Methoxypyrrolidin-1-yl)-[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanone](/img/structure/B7447627.png)
![4-[[1-[(4-Methyl-2-propan-2-yl-1,3-oxazol-5-yl)methyl]triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7447640.png)
![2-[4-(4-Cyanopyridin-3-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7447648.png)

